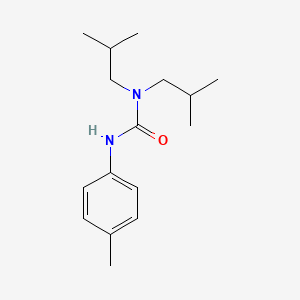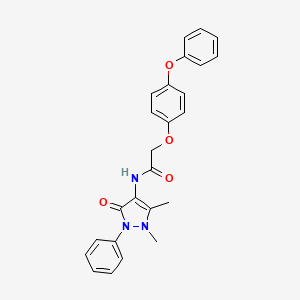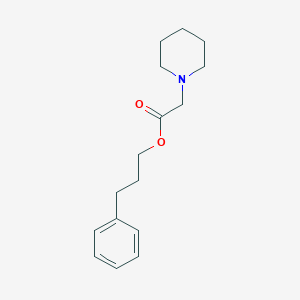![molecular formula C15H12Cl2N2O3 B11687638 4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide](/img/structure/B11687638.png)
4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and biological research. This compound is characterized by the presence of a dichlorophenoxy group, an acetamido linkage, and a benzamide moiety, which collectively contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide typically involves a multi-step process. One common method starts with the reaction of 2,5-dichlorophenol with chloroacetic acid to form 2,5-dichlorophenoxyacetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acyl chloride, which is subsequently treated with 4-aminobenzamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives or other reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenoxyacetamides.
Applications De Recherche Scientifique
4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide involves its interaction with specific molecular targets. For instance, as a c-Met kinase inhibitor, it binds to the kinase domain of the receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and migration . This inhibition can lead to reduced cancer cell growth and metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichlorophenoxy)acetamido derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
4-cinnamamido- and 2-phenoxyacedamido- (1H-pyrazol-5-yl)benzamides: These compounds have been studied for their antimicrobial and antiproliferative activities.
Uniqueness
4-[2-(2,5-Dichlorophenoxy)acetamido]benzamide is unique due to its specific dichlorophenoxy and benzamide moieties, which confer distinct chemical and biological properties. Its ability to inhibit c-Met kinase with high selectivity makes it a promising candidate for cancer therapy research .
Propriétés
Formule moléculaire |
C15H12Cl2N2O3 |
|---|---|
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
4-[[2-(2,5-dichlorophenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-10-3-6-12(17)13(7-10)22-8-14(20)19-11-4-1-9(2-5-11)15(18)21/h1-7H,8H2,(H2,18,21)(H,19,20) |
Clé InChI |
CQAJLDCPKWSVMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)NC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11687561.png)
![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(thiophen-2-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11687563.png)
![2-Methoxyethyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11687574.png)
![2-Benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B11687577.png)

![N'-[(E)-pyridin-4-ylmethylidene]thiophene-2-carbohydrazide](/img/structure/B11687589.png)

![4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11687607.png)
![N-(3,4-dichlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11687615.png)
![N-[4-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11687619.png)

![methyl 4-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11687624.png)

![Pyrimidine-2,4,6-trione, hexahydro-5-[3-(2-phenoxyethoxy)benzylidene]-](/img/structure/B11687630.png)
